N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of organic compounds known as N-arylamides. These compounds contain a carboxamide group that is N-linked to an aryl group. The structure of this compound includes a bromopyridine moiety and a dimethoxybenzamide moiety, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 5-bromopyridine with 3,5-dimethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-fibrotic and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting anti-fibrotic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-bromoacetamide
- N-(5-bromopyridin-2-yl)-2-aminopyridine
- N-(5-bromopyridin-2-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of bromopyridine and dimethoxybenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H13BrN2O3 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-11-5-9(6-12(7-11)20-2)14(18)17-13-4-3-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
ZXJYQAVCHKIDCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
Origin of Product |
United States |
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